molecular formula C14H11BrO2 B2679921 4-(Benzyloxy)-2-bromobenzaldehyde CAS No. 227603-76-1

4-(Benzyloxy)-2-bromobenzaldehyde

Cat. No.: B2679921
CAS No.: 227603-76-1
M. Wt: 291.144
InChI Key: OJKXIQYCTKIKPG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-bromobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a benzyloxy group at the 4-position and a bromine atom at the 2-position

Safety and Hazards

4-(Benzyloxy)-2-bromobenzaldehyde may be harmful if swallowed and may cause skin irritation . It is also toxic if inhaled and may cause respiratory irritation .

Future Directions

The future directions of 4-(Benzyloxy)-2-bromobenzaldehyde research could involve further investigation of its therapeutic potential. For instance, it could be used as a prototype to obtain new antimicrobial drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)-2-bromobenzaldehyde can be synthesized through various methods. One common approach involves the bromination of 4-(benzyloxy)benzaldehyde. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-2-bromobenzaldehyde is unique due to the presence of both a benzyloxy group and a bromine atom on the benzene ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKXIQYCTKIKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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